molecular formula C18H16N4S B12897835 N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine CAS No. 849200-75-5

N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine

Cat. No.: B12897835
CAS No.: 849200-75-5
M. Wt: 320.4 g/mol
InChI Key: DUXVIKPKWVMTAK-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine (CAS 849200-75-5) is a chemical compound with the molecular formula C18H16N4S and a molecular weight of 320.41 g/mol . This complex small molecule features an imidazo[1,5-a]pyrazine core, which is a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . The structure is substituted with a 2,6-dimethylphenyl group and a thiophen-2-yl moiety, which may be explored for its potential to modulate various biological targets. Compounds based on the imidazo[1,5-a]pyrazine structure are of significant interest in early-stage drug discovery and pharmacological research. Related molecular frameworks have been investigated for their role as modulators of the adenosine A2A receptor, a target relevant in oncology and neurodegenerative diseases . Furthermore, closely related analogues have been identified as interacting with key cellular proteins such as Tyrosine-protein kinase Lck (LCK), which plays a critical role in T-cell signal transduction pathways . Researchers can utilize this high-quality compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, particularly in developing novel therapeutics for immunological disorders and cancers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

849200-75-5

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-thiophen-2-ylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C18H16N4S/c1-12-5-3-6-13(2)17(12)21-18-15-9-19-11-22(15)14(10-20-18)16-7-4-8-23-16/h3-11H,1-2H3,(H,20,21)

InChI Key

DUXVIKPKWVMTAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Starting Materials

  • Amidine component: A 2,3-diaminopyrazine derivative is used as the amidine source. This component is crucial for forming the pyrazine ring fused to the imidazo moiety.
  • Aldehyde: 2-thiophenecarboxaldehyde (thiophen-2-yl aldehyde) serves as the aldehyde component, introducing the thiophene substituent at the 5-position of the imidazo ring.
  • Isocyanide: 2,6-dimethylphenyl isocyanide is employed to introduce the N-(2,6-dimethylphenyl) substituent on the imidazo nitrogen.

Reaction Conditions

  • The reaction is typically carried out in methanol at room temperature or slightly elevated temperatures.
  • A Lewis acid catalyst such as scandium triflate (Sc(OTf)3) is added in catalytic amounts (around 10 mol%) to promote the cyclization.
  • The molar ratio of amidine:aldehyde:isocyanide is generally 1:1:1.
  • Reaction concentration and order of addition are optimized to maximize yield and selectivity.

Optimization Insights

A study optimizing the GBB-3CR for similar imidazo[1,2-a]pyrazin-8-amines found:

Parameter Condition Yield (%) Notes
Concentration 0.25 M in MeOH 44 Standard protocol
Concentration 0.1 M, 30 min pre-incubation 45 Mono-substitution favored
Concentration 0.1 M, slow aldehyde addition 24 Lower yield due to incomplete reaction
Concentration 0.5 M, slight excess aldehyde 82 Highest yield, product precipitation observed

This indicates that higher concentration with slight excess aldehyde and isocyanide improves yield, possibly due to better mixing and reaction kinetics.

Purification

  • The product often precipitates out of the reaction mixture, allowing for filtration.
  • Further purification is achieved by column chromatography.
  • Yields after purification range from moderate to excellent (typically 68–90% depending on substituents).

Reaction Mechanism Highlights

  • The amidine nitrogen attacks the aldehyde carbonyl, forming an imine intermediate.
  • The isocyanide then adds to this intermediate, followed by cyclization to form the imidazo ring.
  • The thiophene aldehyde introduces the thiophen-2-yl substituent at the 5-position.
  • The 2,6-dimethylphenyl isocyanide introduces the N-substituent on the imidazo nitrogen.

Alternative Synthetic Approaches

While the GBB-3CR is the most direct and efficient method, other approaches include:

  • Two-step synthesis: Initial formation of 2-amino-3-chloropyrazine derivatives followed by nucleophilic aromatic substitution (SnAr) with ammonia or amines. However, this requires harsher conditions and is less compatible with sensitive substituents.
  • Palladium-catalyzed cross-coupling: For functionalization of imidazo[1,2-a]pyridines and related heterocycles, palladium-catalyzed amination or carbonylation reactions have been reported, but these are less common for the specific imidazo[1,5-a]pyrazin-8-amine scaffold.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
1. Mixing amidine and aldehyde 2,3-diaminopyrazine + 2-thiophenecarboxaldehyde in MeOH Formation of imine intermediate
2. Addition of isocyanide and catalyst 2,6-dimethylphenyl isocyanide + Sc(OTf)3 (10 mol%) Cyclization to imidazo[1,5-a]pyrazin-8-amine
3. Reaction time and temperature Room temp to mild heating (RT to 50°C) Optimized for yield and selectivity
4. Work-up and purification Filtration and column chromatography Isolated pure product with yields up to 82%

Research Findings and Considerations

  • The GBB-3CR method provides a one-pot, mild, and high-yielding route to the target compound.
  • The reaction tolerates various functional groups, including esters, Boc groups, and boronic acids, indicating robustness.
  • Product precipitation during reaction can be advantageous for isolation but requires careful control of concentration and mixing.
  • The method avoids harsh conditions required in alternative two-step syntheses, improving compatibility with sensitive substituents.
  • Analytical characterization (NMR, MS) confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazo[1,5-a]pyrazine core or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the phenyl and thiophene groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyrazine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Phenyl-substituted imidazo[1,5-a]pyrazines: Compounds with different substituents on the phenyl ring.

    Thiophene-substituted imidazo[1,5-a]pyrazines: Compounds with different substituents on the thiophene ring.

Uniqueness

N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine is unique due to the specific combination of the 2,6-dimethylphenyl and thiophene groups, which may confer distinct chemical and biological properties compared to other imidazo[1,5-a]pyrazine derivatives.

Biological Activity

N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related studies.

Chemical Structure and Properties

This compound belongs to the class of imidazo[1,5-a]pyrazines. Its structure includes a thiophene ring and a dimethylphenyl group, which may enhance its interaction with biological targets. The molecular formula is C18H16N4SC_{18}H_{16}N_{4}S, with a molecular weight of 320.4 g/mol .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential applications in drug development.

Anticancer Activity

In vitro studies have indicated that this compound exhibits promising anticancer properties. The compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.3
MCF7 (breast cancer)15.7
A549 (lung cancer)10.5

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results show activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the imidazo[1,5-a]pyrazine core facilitates interactions with key enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies

Recent studies have highlighted the potential of this compound in treating parasitic diseases such as leishmaniasis and Chagas disease. In particular, it has shown low cytotoxicity while maintaining potent activity against intracellular amastigotes of Leishmania species.

Study Findings

In a comparative study:

  • Compound Efficacy : this compound exhibited an IC50 value of less than 10 µM against Leishmania major.
  • Selectivity Index : The selectivity index (SI) was calculated to be greater than 10, indicating favorable therapeutic potential .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving cyclization reactions that form the imidazo[1,5-a]pyrazine scaffold. These methods are crucial for optimizing the compound's properties for biological applications.

Q & A

Q. Table 1: Key Synthetic Routes

StepReagents/ConditionsYield (%)Reference
CyclizationChloroacetaldehyde, KOH, 80°C45–60
Amine CouplingPd(dba)₂, Xantphos, Cs₂CO₃, 100°C70–85

How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis confirms the planar imidazo[1,5-a]pyrazine core with bond angles (e.g., 109.5° for C-N-C) and dihedral angles (e.g., 113.54° between thiophene and pyrazine planes) .
  • NMR: Key signals include δ 8.08 ppm (imidazo-H), δ 7.87 ppm (thiophene-H), and δ 2.31 ppm (methyl groups on phenyl) .
  • HPLC-MS: Purity >95% with ESI-MS showing [M+H]⁺ peaks around m/z 350–400 .

What preliminary biological activity data exist for this compound?

Methodological Answer:

  • Kinase Inhibition: Screened against LCK and CTNND2 kinases (IC₅₀ ~50–100 nM) using ATP-competitive assays .
  • Antimalarial Activity: Inhibits Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) with IC₅₀ = 120 nM in parasite growth assays .

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